
2-Amino-1-cyclohexylethan-1-ol
Overview
Description
2-Amino-1-cyclohexylethan-1-ol is an organic compound with the molecular formula C8H17NO. It is a cyclohexane derivative with an amino group and a hydroxyl group attached to the same carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-cyclohexylethan-1-ol can be synthesized through the reductive amination of 2-keto-1-alkanols. This process involves the reaction of 2-keto-1-alkanols with ammonia or primary and secondary amines in the presence of hydrogenation catalysts . The reaction typically occurs under mild conditions, yielding the desired amino alcohol in good yield.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclohexylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexylamines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexylamine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry 2-Amino-1-cyclohexylethan-1-ol serves as a building block in the synthesis of novel materials, including liquid crystals.
- Biology The compound functions as an enzyme inhibitor, modulating the activity of specific enzymes in biological processes.
- Medicine Research indicates potential therapeutic applications, including the development of new drugs.
- Industry It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of cyclohexanone derivatives.
- Reduction Reduction reactions can convert the compound into different amines or alcohols. Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used, resulting in the production of secondary amines or alcohols.
- Substitution The amino group can participate in substitution reactions, leading to the formation of various derivatives. Reagents like alkyl halides and acyl chlorides are used in substitution reactions, generating N-substituted derivatives.
Enzyme Inhibition Studies
Research on enzyme kinetics has demonstrated that this compound effectively inhibits the activity of specific enzymes involved in various biological processes. The compound modulates biochemical pathways by interacting with molecular targets such as enzymes. The precise molecular targets and pathways depend on the specific application and context of use.
Related Compounds
Several compounds share structural similarities with this compound:
- Cyclohexylamine This compound has a similar structure but lacks the ethan-1-ol group.
- 2-Aminoethanol It contains an amino group and an alcohol group but lacks the cyclohexyl ring.
- Cyclohexanol This contains a cyclohexyl ring and an alcohol group but lacks the amino group.
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol is unique due to its combination of a cyclohexyl ring, an amino group, and an ethan-1-ol group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold in synthetic chemistry.
Anticancer Activity
A study evaluated the anticancer properties of compounds related to 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol against several cancer cell lines. Derivatives exhibited varying degrees of cytotoxicity, with some displaying IC50 values comparable to standard chemotherapeutics like doxorubicin.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 | 9.5 ± 1.5 |
Compound B | MDA-MB-435 | 6.82 |
Doxorubicin | HCT116 | 9.4 ± 3.9 |
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclohexylethan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, altering metabolic pathways. These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-cyclohexylethan-1-ol
- 1-Amino-2-cyclohexylethan-2-ol
- Cyclohexanemethanol, α-(aminomethyl)-
Uniqueness
2-Amino-1-cyclohexylethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group on the same carbon atom allows for versatile reactivity and a wide range of applications .
Biological Activity
2-Amino-1-cyclohexylethan-1-ol, an organic compound with the molecular formula C8H17NO, is recognized for its unique structural features that contribute to its biological activity. This compound features a cyclohexane ring with both an amino and a hydroxyl group attached to the same carbon atom, which allows for diverse interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanism of action, potential therapeutic applications, and comparisons with similar compounds.
The structural configuration of this compound facilitates various interactions with molecular targets in biological systems:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- Enzymatic Reactions : The hydroxyl group may participate in enzymatic reactions, potentially altering metabolic pathways.
These interactions suggest that the compound possesses antimicrobial properties and may modulate enzyme activities, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : There is emerging evidence suggesting that it may have neuroprotective properties, potentially applicable in treating neurological disorders.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Amino-2-cyclohexylethan-1-ol | Amino group on a different carbon | Different positioning affects reactivity |
1-Amino-2-cyclohexylethan-2-ol | Distinct stereochemistry | Varies in biological activity due to chirality |
Cyclohexanemethanol | Lacks amino group | More reactive due to absence of steric hindrance |
The distinct arrangement of functional groups in this compound provides it with unique reactivity profiles not found in its analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some notable findings:
- Synthesis Methods : The compound can be synthesized through reductive amination processes involving 2-keto derivatives. These methods yield high purity and efficiency, making them suitable for industrial applications .
- Biological Evaluations : In vitro studies have demonstrated its ability to inhibit specific bacterial strains, supporting its potential use in antimicrobial therapies. Additionally, neuroprotective assays indicate that it may reduce neuronal cell death under oxidative stress conditions .
- Pharmacological Potential : The compound's ability to bind to various receptors suggests it could play a role in drug development for conditions such as depression or anxiety disorders due to its interaction with neurotransmitter systems.
Properties
IUPAC Name |
2-amino-1-cyclohexylethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIAFRBGOYFCND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57230-08-7 | |
Record name | 2-amino-1-cyclohexylethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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